molecular formula C19H17F3N2O4S B2368955 3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-67-0

3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2368955
CAS No.: 898464-67-0
M. Wt: 426.41
InChI Key: LLYGJEDTOVJTHQ-UHFFFAOYSA-N
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Description

3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a complex hexahydropyrido[3,2,1-ij]quinoline core structure, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. The integration of a sulfonamide group and a 4-(trifluoromethoxy)phenyl moiety is a strategic modification commonly employed to enhance a molecule's binding affinity and metabolic stability, making it a promising candidate for investigating new therapeutic agents. As a key building block, its primary research applications include serving as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) and being screened for activity against various disease targets. While the specific mechanism of action is target-dependent, compounds of this class are frequently explored as enzyme inhibitors or receptor modulators due to the sulfonamide group's ability to act as a zinc-binding ligand or participate in key hydrogen-bonding interactions within an active site. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound in an inert atmosphere at 2-8°C to ensure long-term stability . As with many fine chemicals, this product may cause skin, eye, and respiratory irritation, so researchers should consult the Safety Data Sheet and employ appropriate safety precautions .

Properties

IUPAC Name

2-oxo-N-[4-(trifluoromethoxy)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c20-19(21,22)28-15-6-4-14(5-7-15)23-29(26,27)16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11,23H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYGJEDTOVJTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)OC(F)(F)F)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22H21F3N2O4S
  • Molecular Weight : 434.41 g/mol

The structure includes a hexahydropyridoquinoline core with a sulfonamide group and a trifluoromethoxy-substituted phenyl ring. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known for their antibacterial activity due to their ability to inhibit bacterial folate synthesis. Studies have shown that derivatives of quinoline can also possess broad-spectrum antimicrobial effects.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example:

  • Case Study : A derivative of quinoline was found to induce apoptosis in human cancer cell lines through the activation of caspases and inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Inflammation is a key factor in various diseases, including cancer and cardiovascular disorders. Research has demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of the trifluoromethoxy group enhances lipophilicity, which may improve cellular uptake.
  • The sulfonamide moiety is essential for antibacterial activity due to its interaction with bacterial enzymes involved in folate metabolism.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial10
Compound BAnticancer5
Compound CAnti-inflammatory15

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds with a quinoline structure exhibit notable antimicrobial properties. Specifically, derivatives of quinoline have been tested against various bacterial strains. For instance, compounds similar to the target compound have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antibiotics .

Anticancer Properties

The trifluoromethoxy group present in the compound enhances its biological activity. Research indicates that similar compounds with trifluoromethyl substitutions have shown promising results in inhibiting cancer cell proliferation. The electronic effects of the trifluoromethoxy group are believed to contribute to the increased potency against cancer cells .

Anti-inflammatory Effects

Compounds containing sulfonamide groups are known for their anti-inflammatory properties. The target compound's sulfonamide moiety may provide similar benefits, making it a candidate for further research into anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The presence of electron-withdrawing groups like trifluoromethoxy has been shown to enhance the biological activity of quinoline derivatives. This relationship suggests that modifications to the chemical structure can lead to improved therapeutic outcomes .

Case Studies

Study ReferenceFocusFindings
RSC Advances Antimicrobial ActivityCompounds exhibited significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml.
PMC Anticancer ActivitySimilar quinoline derivatives showed effective inhibition of cancer cell lines, suggesting potential use in cancer therapy.
LGC Standards Anti-inflammatory PropertiesSulfonamide-containing compounds demonstrated anti-inflammatory effects in preliminary studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 4-(trifluoromethoxy)phenyl C₁₉H₁₇F₃N₂O₄S 426.41* -OCF₃ enhances polarity and electron withdrawal
3-oxo-N-(4-(trifluoromethyl)phenyl)-... 4-(trifluoromethyl)phenyl C₁₉H₁₇F₃N₂O₃S 410.41 -CF₃ increases lipophilicity vs. -OCF₃
N-(4-bromo-2-methylphenyl)-... 4-bromo-2-methylphenyl C₁₈H₁₈BrN₂O₃S† 437.31† Bromine adds steric bulk and molecular weight

*Calculated based on ’s formula with an additional oxygen atom.
†Estimated from core structure and substituent.

Physicochemical Properties

  • Polarity and Solubility : The -OCF₃ group in the target compound likely improves aqueous solubility compared to the -CF₃ analog due to increased polarity. In contrast, the bromine and methyl groups in ’s compound reduce solubility but enhance lipophilicity .

Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX () playing a critical role in refining crystallographic data. For example, SHELXL’s precision in handling small-molecule structures ensures accurate determination of bond lengths and angles, which are vital for understanding substituent effects .

Q & A

Q. Optimization strategies :

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine intermediate .
  • Catalysts : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate sulfonamide formation .
  • Stoichiometry : Maintain a slight excess of sulfonyl chloride (1.2–1.5 equiv) to drive the reaction to completion .
    Pitfalls :
  • Hydrolysis : Moisture exposure degrades sulfonyl chloride; use molecular sieves or anhydrous conditions .
  • Side reactions : Monitor for N-alkylation byproducts via LC-MS; quench unreacted reagents with aqueous NaHCO₃ .

Advanced: What methodologies are essential for evaluating target interactions and pharmacological profiles of this compound?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) to purified enzymes (e.g., carbonic anhydrase isoforms) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
  • Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., GROMACS) over 100-ns trajectories to identify critical binding residues .
  • In vitro assays : Pair enzymatic inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/XTT) to correlate biochemical and cellular activity .

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